1-(Azidomethyl)pyrene
Overview
Description
1-(Azidomethyl)pyrene is a useful research compound. Its molecular formula is C17H11N3 and its molecular weight is 257.29 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
1-(Azidomethyl)pyrene is a fluorescent dye . It is primarily used as a click chemistry reagent . The primary targets of this compound are molecules containing alkyne groups .
Mode of Action
The compound contains an azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . This reaction is a type of click chemistry, a term used to describe reactions that are fast, simple to use, easy to purify, versatile, regiospecific, and give high yields . In addition to CuAAC, this compound can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .
Pharmacokinetics
It is known that the compound is a solid at 20°c and should be stored at 0-10°c under inert gas . It is also known to be air and heat sensitive .
Result of Action
The result of the action of this compound is the formation of a covalent bond between the azide group of the compound and the alkyne group of another molecule. This reaction results in the creation of a new molecule with a triazole ring, which can be used for various purposes, such as the creation of complex molecular architectures in drug design and materials science .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of inert gas . The compound is air and heat sensitive, indicating that it should be handled and stored carefully to maintain its stability and efficacy .
Biochemical Analysis
Biochemical Properties
1-(Azidomethyl)pyrene plays a crucial role in biochemical reactions, particularly in the field of click chemistry. This compound contains an azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups. This reaction is highly specific and efficient, making this compound a valuable reagent for labeling and tracking biomolecules. Additionally, this compound can participate in strain-promoted alkyne-azide cycloaddition reactions with molecules containing dibenzocyclooctyne or bicyclononyne groups .
Cellular Effects
This compound has been shown to influence various cellular processes. As a fluorescent dye, it can be used to visualize and track cellular components. This compound can affect cell signaling pathways by interacting with specific proteins and enzymes involved in these pathways. For example, this compound can be used to study carbohydrate-protein interactions by forming covalent and supramolecular conjugates with cyclodextrin-based multivalent glycodisplays . This interaction can impact gene expression and cellular metabolism by altering the availability and activity of key signaling molecules.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with target biomolecules through click chemistry reactions. The azide group in this compound reacts with alkyne groups in the presence of a copper catalyst, forming a stable triazole linkage. This reaction is highly specific and can be used to label and track specific biomolecules within cells. Additionally, this compound can undergo strain-promoted alkyne-azide cycloaddition reactions, allowing it to interact with a broader range of biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is sensitive to air and heat, and it should be stored under inert gas conditions to maintain its stability . Over time, this compound may degrade, leading to changes in its fluorescence properties and reactivity. Long-term studies have shown that the stability of this compound can be maintained under proper storage conditions, allowing for consistent results in in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, this compound can be used to label and track specific biomolecules without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including disruption of cellular function and induction of oxidative stress. Studies have shown that the threshold for toxic effects varies depending on the animal model and the specific experimental conditions .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components. The metabolic activation of this compound can result in changes in metabolic flux and alterations in metabolite levels . Additionally, the presence of the azide group allows for specific interactions with other metabolic enzymes, influencing the overall metabolic pathways within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be taken up by cells through specific transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound can be affected by its binding to specific proteins and its interactions with cellular membranes . These interactions can influence the overall distribution and activity of this compound within cells.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, the presence of the azide group allows for specific interactions with proteins and organelles, leading to its accumulation in certain subcellular locations . The subcellular localization of this compound can influence its ability to interact with target biomolecules and exert its effects within cells.
Properties
IUPAC Name |
1-(azidomethyl)pyrene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3/c18-20-19-10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)17(13)16(11)12/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKXPQFZTSRGHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.